(2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate
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Overview
Description
The compound (2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate is a complex organic molecule It features a pyrrolidinone ring and a steroid-like structure with multiple hydroxyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the steroid-like structure separately. The key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Steroid-like Structure: This involves multiple steps of functional group transformations, including hydroxylation and methylation.
Coupling Reaction: The final step involves the coupling of the pyrrolidinone ring with the steroid-like structure using esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the furan ring can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) methyl benzonitrile
- bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((disulfanediylbis(ethane-2,1-diyl))bis(oxy))dipropionate
- 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring and a steroid-like structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
129273-21-8 |
---|---|
Molecular Formula |
C29H39NO9 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate |
InChI |
InChI=1S/C29H39NO9/c1-27-9-7-18(37-15-26(35)39-30-23(32)5-6-24(30)33)12-17(27)3-4-20-21(27)13-22(31)28(2)19(8-10-29(20,28)36)16-11-25(34)38-14-16/h11,17-22,31,36H,3-10,12-15H2,1-2H3/t17-,18+,19-,20-,21+,22-,27+,28+,29+/m1/s1 |
InChI Key |
IWCVYXANPDHWIS-JMVVCDPZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)ON6C(=O)CCC6=O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)ON6C(=O)CCC6=O |
Origin of Product |
United States |
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